molecular formula C24H20N2O2S B11594588 2-benzyl-3-(naphthalen-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

2-benzyl-3-(naphthalen-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B11594588
M. Wt: 400.5 g/mol
InChI Key: BCARMYNXHXPWIS-UHFFFAOYSA-N
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Description

2-benzyl-3-(naphthalen-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-(naphthalen-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3-(naphthalen-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-benzyl-3-(naphthalen-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications, including:

    Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activities, such as its potential as an enzyme inhibitor or receptor modulator.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-benzyl-3-(naphthalen-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-benzyl-3-(naphthalen-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide include other benzothiadiazines and related heterocyclic compounds. Examples include:

  • 2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
  • 5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Uniqueness

What sets this compound apart is its unique structural features and the specific biological activities it exhibits. Its combination of benzyl and naphthalenyl groups, along with the benzothiadiazine core, contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

2-benzyl-3-naphthalen-1-yl-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C24H20N2O2S/c27-29(28)23-16-7-6-15-22(23)25-24(26(29)17-18-9-2-1-3-10-18)21-14-8-12-19-11-4-5-13-20(19)21/h1-16,24-25H,17H2

InChI Key

BCARMYNXHXPWIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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